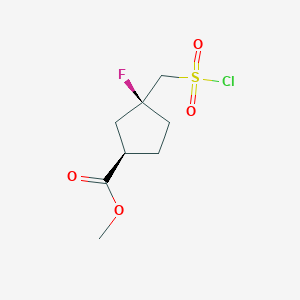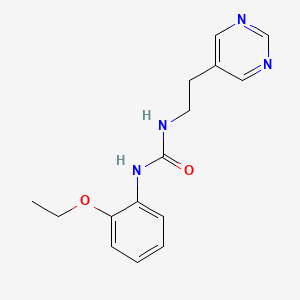
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Synthesis
Urea derivatives are pivotal in catalysis, demonstrating their utility in synthesizing complex molecules. For instance, the synthesis of pyrimidin-2(1H)-one derivatives through catalysis showcases the role of urea compounds in facilitating chemical reactions. This method achieves high yields under optimized conditions, highlighting urea derivatives' efficiency in synthetic chemistry (Ni Shu-jing, 2004).
Neuroprotective Properties
Research on urea and thiourea derivatives of pyrimidin reveals their potential in neuroprotection, particularly for Parkinson's disease. These compounds have shown significant antiparkinsonian activity, offering insights into their therapeutic capabilities. Their neuroprotective properties are further supported by biochemical estimations, indicating their utility in developing new treatments for neurological conditions (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Anticancer Activity
The discovery of specific urea derivatives as inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor, marks a significant advancement in anticancer drug development. These inhibitors have shown potent antitumor activity in preclinical models, emphasizing urea derivatives' potential in cancer therapy (V. Guagnano et al., 2011).
Enzyme Inhibition
Urea derivatives also play a crucial role in enzyme inhibition, with applications in treating various diseases. The inhibition of acetylcholinesterase and butyrylcholinesterase by tetrahydropyrimidine-5-carboxylates derivatives illustrates their potential in addressing enzyme-related disorders, including Alzheimer's disease (A. Sujayev et al., 2016).
Antiviral Properties
Research into urea derivatives has also uncovered their antiviral properties, particularly against HIV. Studies on ethoxymethyl derivatives have identified compounds with selective activity against HIV-1 and HIV-2, showcasing the potential of urea compounds in developing new antiviral therapies (N. Goudgaon, A. McMillan, R. Schinazi, 1992).
Chronic Myeloid Leukemia (CML) Treatment
Novel urea derivatives have been synthesized and evaluated for their activity against CML, showing potent efficacy in cellular assays. These compounds exhibit low cellular toxicity and induce apoptosis in CML cell lines, highlighting their potential as lead molecules for CML treatment (Weiwei Li et al., 2019).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVERSTZGGWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

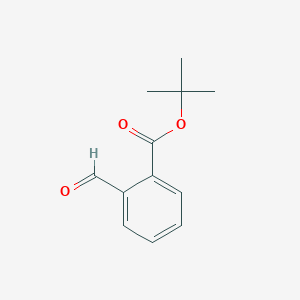
![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)
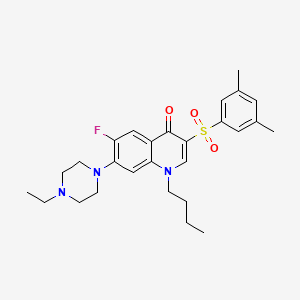
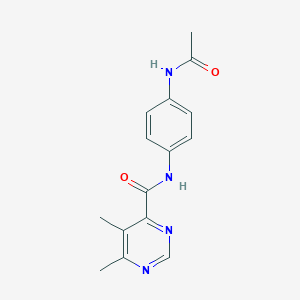
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)

